Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one

Inflammation 5-Lipoxygenase Enzymatic Assay

Select this specific quinoxaline-chalcone hybrid to eliminate experimental variability. Validated IC₅₀ of 500 nM against 5-LO makes it an essential benchmark for medium-throughput leukotriene-pathway screening. Low glioma cytotoxicity (vs. methoxylated analogs) qualifies it as the definitive negative control in SAR campaigns, ensuring that observed potency in derivatives is confidently attributed to structural modifications. EC₅₀ of 1,500 nM for hPXR activation provides a reliable calibrator for ADME-Tox CYP3A4 induction assays. Substituting with generic analogs without equivalent validation data compromises reproducibility.

Molecular Formula C17H12N2O
Molecular Weight 260.296
CAS No. 1357063-34-3
Cat. No. B2989088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl-3-(quinoxalin-6-yl)prop-2-en-1-one
CAS1357063-34-3
Molecular FormulaC17H12N2O
Molecular Weight260.296
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C17H12N2O/c20-17(14-4-2-1-3-5-14)9-7-13-6-8-15-16(12-13)19-11-10-18-15/h1-12H/b9-7+
InChIKeyMLZGULNJUUZRRX-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one (CAS 1357063-34-3): A Chalcone-Quinoxaline Hybrid for Targeted Research Procurement


Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one (CAS 1357063-34-3) is a synthetic small molecule belonging to the class of quinoxaline-derived chalcones [1]. This hybrid scaffold combines a quinoxaline heterocycle with a chalcone α,β-unsaturated ketone linker, offering a distinct pharmacophore for research in oncology, inflammation, and infectious diseases [1]. Its molecular formula is C₁₇H₁₂N₂O with a molecular weight of 260.29 g/mol [1].

Critical Procurement Distinctions for Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one: Why Analogs Are Not Interchangeable


The specific substitution pattern and linker geometry of (2E)-1-phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one dictate its unique interaction with biological targets, making it non-interchangeable with other quinoxaline or chalcone derivatives [1]. Evidence from structure-activity relationship (SAR) studies on related compounds shows that minor modifications—such as altering the position of the quinoxaline attachment or the nature of the aryl group—can drastically change, or even abolish, biological activity or target selectivity [1]. Therefore, substituting this compound with a generic analog without equivalent validation data introduces significant experimental risk and compromises data reproducibility [1].

Quantitative Differentiation of Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one: A Comparator-Driven Evidence Guide


Enzymatic Inhibition Profile: 5-Lipoxygenase (5-LO) Activity of Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one

Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one demonstrates moderate inhibitory activity against human 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes [1]. In a cell-free enzymatic assay using human polymorphonuclear leukocytes (PMNL), this compound reduced 5-LO product formation with an IC₅₀ value of 500 nM [1]. This activity is benchmarked against the known 5-LO inhibitor zileuton, which has a reported IC₅₀ of approximately 300-500 nM in similar assays [1]. This suggests the compound has comparable, albeit slightly lower, potency in this specific context.

Inflammation 5-Lipoxygenase Enzymatic Assay

Structural Determinants of Cytotoxicity: SAR Comparison with a Methoxy-Substituted Analog

The absence of a methoxy substituent on the phenyl ring of Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one is a key structural differentiator from more potent analogs [1]. In a study on quinoxaline-derived chalcones, the unsubstituted parent compound (structurally identical to the target compound) demonstrated significantly lower anti-proliferative activity against C6 rat glioma cells compared to its methoxylated derivative (Compound 6) [1]. While Compound 6 achieved a strong reduction in cell viability at 100 μM, the unsubstituted parent compound showed minimal effect at the same concentration, acting more as a negative control or a weaker baseline comparator [1].

Oncology Glioma Structure-Activity Relationship

PXR Transactivation Activity: A Baseline for Hepatic Safety Profiling

Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one exhibits a defined, moderate agonistic effect on the human pregnane X receptor (hPXR), a key nuclear receptor regulating CYP3A4 expression [1]. In a cellular transactivation assay using HepG2 cells, the compound activated hPXR with an EC₅₀ of 1,500 nM [1]. This level of activation is notably lower than that of the prototypical strong hPXR agonist rifampicin, which typically has an EC₅₀ in the low micromolar range, and higher than the full antagonist ketoconazole [1]. This positions it as a weak/moderate agonist.

ADME-Tox Drug-Drug Interaction Nuclear Receptor

Targeted Applications of Phenyl-3-(quinoxalin-6-yl)prop-2-en-1-one Based on Validated Evidence


Structure-Activity Relationship (SAR) Control Compound in Glioma Research

As evidenced by its low activity in C6 glioma cells compared to methoxylated analogs [1], this compound is ideally suited as a negative control or reference compound in SAR studies. Researchers can use it to precisely define the contribution of specific substituents on the phenyl ring to the anti-glioma activity of the quinoxaline-chalcone class. This ensures that any observed cytotoxicity in more potent derivatives can be confidently attributed to the introduced structural modifications.

Benchmarking Compound for 5-Lipoxygenase (5-LO) Inhibitor Screening

With a defined IC₅₀ of 500 nM against 5-LO [1], this compound serves as a useful benchmark or 'tool compound' in medium-throughput screening assays for novel 5-LO inhibitors. Its moderate potency and distinct chemotype make it valuable for validating assay conditions and for comparative analyses of potency, selectivity, and mechanism of action against new chemical entities targeting the leukotriene pathway.

Profiling Pregnane X Receptor (PXR) Activation Potential in Early Drug Discovery

The quantitative EC₅₀ value of 1,500 nM for hPXR activation [1] makes this compound a valuable probe for ADME-Tox laboratories. It can be included in a panel of reference compounds with known PXR activities (ranging from weak to strong agonists) to calibrate cellular PXR transactivation assays. This helps establish a reliable baseline for assessing the potential of lead candidates to cause CYP3A4 induction and subsequent drug-drug interactions.

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